Hexadecane-1-d CAS number and molecular weight
Hexadecane-1-d CAS number and molecular weight
An In-Depth Technical Guide to Hexadecane-1-d: Properties, Synthesis, and Applications in Advanced Research
This guide provides an in-depth exploration of Hexadecane-1-d, a deuterated analog of n-hexadecane, tailored for researchers, scientists, and professionals in drug development. We will move beyond basic identification to discuss its synthesis, critical applications, and the scientific principles that underpin its utility as a powerful tool in analytical and metabolic research.
Introduction to Hexadecane-1-d
Hexadecane-1-d (also known as Hexadecane-d1) is a saturated long-chain alkane in which one of the terminal hydrogen atoms has been replaced by its stable, heavy isotope, deuterium (D). This seemingly subtle modification—the addition of a single neutron—does not significantly alter the compound's chemical properties but provides a unique physical signature that is invaluable for specific scientific applications. Its non-deuterated counterpart, n-hexadecane (or cetane), is a 16-carbon alkane widely used as a reference in fuel studies and as a non-polar solvent.[1][2] The strategic incorporation of deuterium makes Hexadecane-1-d an essential tool, particularly in mass spectrometry-based quantification and tracer studies.
Physicochemical Properties and Data
The physical characteristics of Hexadecane-1-d are nearly identical to those of n-hexadecane, with a slight increase in molecular weight due to the presence of the deuterium atom. This mass difference is the cornerstone of its application as an internal standard.
| Property | Hexadecane-1-d | n-Hexadecane | Data Source(s) |
| CAS Number | 211101-04-1 | 544-76-3 | [3][4][5][6] |
| Molecular Formula | C₁₆H₃₃D | C₁₆H₃₄ | [1][2][5] |
| Linear Formula | CH₃(CH₂)₁₄CH₂D | CH₃(CH₂)₁₄CH₃ | [6] |
| Molecular Weight | 227.45 g/mol | 226.44 g/mol | [2][3][5][6] |
| Melting Point | 18 °C | 18.2 °C | [6][7] |
| Boiling Point | 287 °C | 287 °C | [6][7] |
| Density | 0.776 g/mL at 25 °C | 0.773 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.434 | n20/D 1.434 | [6] |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable | [6] |
Synthesis Principles and Isotopic Integrity
Causality in Synthesis: The synthesis of selectively deuterated compounds like Hexadecane-1-d requires a strategic approach to introduce the deuterium atom at a specific position. A common and effective method is the reduction of a terminal haloalkane. For instance, 1-iodohexadecane or 1-bromohexadecane can serve as a precursor.[7][8] The key step involves using a deuterated reducing agent to replace the halogen atom.
Illustrative Synthetic Protocol:
This protocol is a representative method and serves as a self-validating system where the purity of the final product confirms the efficacy of the steps.
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Precursor Selection: Start with high-purity 1-bromohexadecane. The purity of the starting material is critical to avoid side products that are difficult to separate from the final alkane.
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Reaction Setup: In a reaction flask under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture, dissolve the 1-bromohexadecane in a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Deuterated Reduction: Introduce a deuterated reducing agent. A common choice is a deuterated Grignard reagent followed by quenching with D₂O, or more directly, using a reagent like lithium aluminum deuteride (LiAlD₄). The choice of reagent dictates the reaction conditions and workup procedure. Using LiAlD₄ is often preferred for its efficiency.
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Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to track the disappearance of the 1-bromohexadecane precursor.
-
Workup and Quenching: Once the reaction is complete, the mixture is carefully quenched with heavy water (D₂O) to destroy any excess reducing agent and ensure the terminal position remains deuterated.
-
Purification: The crude product is extracted with a non-polar solvent (e.g., hexane). The organic phase is washed, dried, and the solvent is removed. Final purification is typically achieved by fractional distillation under reduced pressure to yield high-purity Hexadecane-1-d.[7]
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Purity Validation: The chemical and isotopic purity of the final product must be confirmed. Chemical purity is assessed by GC, while isotopic purity (atom % D) is determined by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Applications in Research and Drug Development
The primary value of deuteration lies in the kinetic isotope effect and the ability to use the labeled compound as a tracer or internal standard.[9][10][11]
The Gold Standard: Internal Standard for Mass Spectrometry
In quantitative analysis, particularly using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy. The IS is a compound added in a known quantity to every sample, calibrator, and quality control sample to correct for variations in sample preparation and instrument response.
Expertise & Trustworthiness: A deuterated analog is the ideal internal standard. Why? Because its physicochemical properties (solubility, boiling point, chromatographic retention time) are nearly identical to the non-deuterated analyte (n-hexadecane). It therefore behaves identically during extraction, derivatization, and chromatography. However, due to its higher mass, it is easily distinguished by the mass spectrometer. This co-elution and mass differentiation lead to highly accurate and precise quantification, minimizing experimental variability.
Caption: GC-MS quantification workflow using Hexadecane-1-d as an internal standard.
Metabolic and Environmental Fate Studies
Deuterated compounds serve as powerful tracers to study the absorption, distribution, metabolism, and excretion (ADME) of substances.[12][13] When a mixture of n-hexadecane and a known amount of Hexadecane-1-d is introduced into a biological system (e.g., cell culture, animal model) or an environmental microcosm, the labeled compound can be tracked. This is particularly useful for studying the biodegradation of hydrocarbons.[9] By analyzing samples over time with MS, researchers can distinguish the original compound from its metabolites and determine the rates and pathways of its breakdown without interference from endogenous levels of the analyte.
Enhancing Drug Properties (The "Deuterium Switch")
While Hexadecane-1-d itself is not a therapeutic agent, its use is emblematic of a broader strategy in drug development known as the "deuterium switch."[14] In this approach, hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. The C-D bond is stronger than the C-H bond, which can slow down metabolism by enzymes like the Cytochrome P450 family.[13] This can lead to:
-
Improved Pharmacokinetics: Longer drug half-life, potentially reducing dosing frequency.[13]
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Reduced Toxic Metabolites: Decreased formation of harmful byproducts.
-
Enhanced Efficacy: Higher exposure of the active drug.[11]
The study and use of simple deuterated molecules like Hexadecane-1-d provide foundational knowledge for these more complex applications in medicinal chemistry.
Visualization of Core Concepts
Caption: Relationship between n-Hexadecane, Hexadecane-1-d, and its key applications.
References
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National Institute of Standards and Technology. (n.d.). Hexadecane. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Hexadecane. Retrieved February 10, 2026, from [Link]
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FooDB. (2020). Showing Compound Hexadecane (FDB011952). Retrieved February 10, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved February 10, 2026, from [Link]
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